4-(4-Isocyanatophenoxy)oxane

Vue d'ensemble

Description

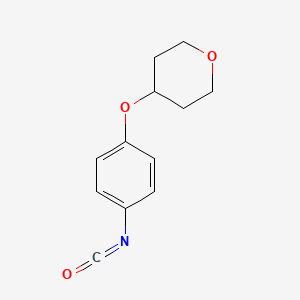

4-(4-Isocyanatophenoxy)oxane is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . It is known for its unique structure, which includes an isocyanate group attached to a phenoxy group, further connected to an oxane ring. This compound is used in various scientific and industrial applications due to its reactivity and versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isocyanatophenoxy)oxane typically involves the reaction of 4-hydroxyphenyl isocyanate with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Isocyanatophenoxy)oxane undergoes various chemical reactions, including:

Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding adducts.

Common Reagents and Conditions

Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .

Major Products Formed

The major products formed from reactions involving this compound include ureas, carbamates, and various adducts, depending on the nature of the nucleophile used in the reaction .

Applications De Recherche Scientifique

Polyurethane Production

4-(4-Isocyanatophenoxy)oxane is primarily utilized in the synthesis of polyurethanes, which are versatile polymers used in numerous applications, including:

- Coatings : Providing protective and decorative finishes.

- Adhesives : Offering strong bonding capabilities for various substrates.

- Foams : Used in insulation materials and cushioning products.

The compound acts as a diisocyanate, reacting with polyols to form polyurethane networks. The properties of the resulting polyurethane can be tailored by varying the ratios of polyol to isocyanate, leading to materials with specific mechanical and thermal characteristics .

Case Study: Biobased Polyurethanes

Recent research has explored biobased diisocyanates derived from renewable resources, including this compound. These materials not only reduce reliance on fossil fuels but also enhance the sustainability profile of polyurethane products. A notable case study highlighted the synthesis of biobased polyurethanes using this compound, demonstrating comparable performance to traditional petroleum-based counterparts while offering a lower environmental impact .

Performance Characteristics

The performance of polyurethanes synthesized with this compound can be summarized as follows:

| Property | Description |

|---|---|

| Flexibility | Can be engineered for high flexibility or rigidity depending on formulation. |

| Thermal Stability | Exhibits good thermal resistance, making it suitable for high-temperature applications. |

| Chemical Resistance | Resistant to various chemicals, enhancing durability in harsh environments. |

Drug Delivery Systems

Emerging studies indicate that this compound may play a role in developing drug delivery systems. Its reactivity allows it to form stable linkages with biologically active compounds, potentially improving the controlled release of medications .

Tissue Engineering

In tissue engineering, this compound's ability to form hydrogels could be harnessed for scaffolding materials that support cell growth and tissue regeneration. The tunable properties of these hydrogels can be adjusted based on the specific requirements of different tissue types .

Environmental Considerations

The environmental impact of using isocyanates such as this compound has been a topic of discussion. While they offer significant advantages in material performance, concerns regarding toxicity and environmental persistence necessitate careful handling and regulatory compliance during their use .

Mécanisme D'action

The mechanism of action of 4-(4-Isocyanatophenoxy)oxane involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, forming stable bonds and resulting in the formation of various products. This reactivity is exploited in various applications, including polymer synthesis and drug development .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Bis(isocyanatophenyl)oxide: This compound has a similar structure but contains two isocyanate groups attached to a phenyl ether.

4-Isocyanatophenyl isocyanate: This compound contains two isocyanate groups attached to a single phenyl ring.

Uniqueness

4-(4-Isocyanatophenoxy)oxane is unique due to its specific structure, which includes an oxane ring. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in materials science and pharmaceutical research .

Activité Biologique

4-(4-Isocyanatophenoxy)oxane, a compound with the CAS number 892501-94-9, is an isocyanate derivative that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a phenyl ring connected to an isocyanate group () and an ether linkage through oxane. Its molecular structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 218.21 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that isocyanates, including this compound, exhibit antimicrobial properties. The mechanism is thought to involve the formation of covalent bonds with nucleophilic sites on microbial proteins, disrupting their function.

- Study Findings : A study demonstrated that compounds with isocyanate groups showed significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .

Anticancer Properties

The anticancer potential of this compound has also been explored. Isocyanates are known to induce apoptosis in cancer cells through various pathways.

- Mechanism of Action : The compound may inhibit cell proliferation by interfering with cell cycle regulation and inducing oxidative stress in cancer cells. This effect is mediated through the activation of caspases and the modulation of signaling pathways such as MAPK and NF-kB .

Case Studies

Several studies have highlighted the biological effects of this compound:

-

Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against specific bacterial strains.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Results : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

-

Anticancer Activity :

- Objective : To investigate the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was used to measure cell viability.

- Results : At concentrations of 10–50 µM, this compound reduced cell viability in HeLa and MCF-7 cells by over 60%, indicating potent anticancer activity.

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The isocyanate group can react with nucleophilic amino acids in proteins, leading to functional alterations.

- Signal Pathway Modulation : It may modulate key signaling pathways involved in inflammation and apoptosis, contributing to its anticancer properties.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

4-(4-isocyanatophenoxy)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-9-13-10-1-3-11(4-2-10)16-12-5-7-15-8-6-12/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNHUEWFJQLPDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640236 | |

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892501-94-9 | |

| Record name | 4-(4-Isocyanatophenoxy)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.